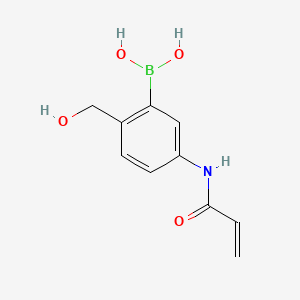

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

説明

特性

IUPAC Name |

[2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPPDIZUHBQKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C=C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675139 | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-76-9 | |

| Record name | B-[2-(Hydroxymethyl)-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

Molecular Characteristics, Synthesis, and Application in Carbohydrate Sensing

Executive Summary

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a specialized functional monomer used primarily in the development of glucose-responsive hydrogels and sensors. Unlike standard phenylboronic acids (PBAs), this compound possesses a hydroxymethyl group at the ortho position, facilitating the formation of a cyclic boronic ester (benzoxaborole). This structural feature significantly lowers the pKa (to ~7.2–7.5), enabling effective glucose binding at physiological pH without the need for alkaline conditions.

Molecular Weight Specifications:

-

Open Form (Acid): 221.02 g/mol

-

Cyclic Form (Benzoxaborole): 203.00 g/mol (Dehydrated state, predominant in solid form)

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists in a dynamic equilibrium between its open boronic acid form and its cyclic benzoxaborole form (5-acrylamido-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). In solid state and organic synthesis contexts, the cyclic form is thermodynamically favored due to the formation of a stable 5-membered oxaborole ring.

1.1 Structural Data Table

| Property | Open Form (Boronic Acid) | Cyclic Form (Benzoxaborole) |

| IUPAC Name | [5-acrylamido-2-(hydroxymethyl)phenyl]boronic acid | N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)acrylamide |

| Molecular Formula | ||

| Molecular Weight | 221.02 Da | 203.00 Da |

| Key Functionality | Diol binding, Polymerizable | Low pKa, High affinity sugar binding |

| Solubility | DMSO, Methanol, Water (pH dependent) | DMSO, Methanol |

1.2 Structural Equilibrium Diagram

The following diagram illustrates the dehydration of the open form to the benzoxaborole ring, a critical concept for accurate mass spectrometry analysis and stoichiometric calculations.

Figure 1: Dehydration equilibrium shifting towards the stable benzoxaborole form in solid state.

Synthesis & Characterization Protocol

The synthesis involves the acylation of the amino-functionalized benzoxaborole precursor. This protocol ensures high purity suitable for polymerization into hydrogels.

Precursor: 5-Amino-2-(hydroxymethyl)phenylboronic acid (often supplied as the cyclic hemiester, CAS: 914397-76-5).

2.1 Step-by-Step Synthesis Workflow

-

Dissolution: Dissolve 5-amino-2-(hydroxymethyl)phenylboronic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Base Addition: Add Sodium Bicarbonate (

) or Triethylamine (TEA) (2.2 eq) to act as a proton scavenger. Cool the mixture to 0°C in an ice bath. -

Acylation: Dropwise add Acryloyl Chloride (1.1 eq) diluted in THF over 30 minutes. Maintain temperature <5°C to prevent polymerization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Purification:

-

Evaporate solvent.

-

Redissolve in Ethyl Acetate and wash with dilute HCl (to remove unreacted amine) and brine.

-

Dry over

and concentrate. -

Recrystallize from Ethyl Acetate/Hexane or Methanol/Water.

-

2.2 Characterization Checkpoints (Self-Validating)

-

¹H-NMR (DMSO-d6): Look for characteristic acrylamide vinyl protons:

- 5.7 (dd), 6.2 (dd), 6.4 (dd) ppm.

-

Benzoxaborole methylene protons (

) at

-

Mass Spectrometry (ESI-MS):

-

Expect

peak at 204.0 (corresponding to the cyclic form -

Note: Boronic acids often show complex mass spectra due to trimerization (boroxine formation) or esterification with solvent (methanol).

-

Figure 2: Synthetic pathway for the acrylamido derivative.

Application Mechanism: Glucose Sensing[1][6][7][8][9][10]

The primary utility of this molecule lies in its ability to bind cis-diols (like glucose) at neutral pH.

-

Mechanism: The Lewis acidic boron atom forms a reversible covalent bond with the 1,2- or 1,3-diols of glucose.

-

Advantage over Phenylboronic Acid (PBA): Standard PBA has a pKa ~8.8. At pH 7.4, it is uncharged and binds glucose poorly. The benzoxaborole structure exerts ring strain and coordinates the hydroxymethyl oxygen to the boron, increasing Lewis acidity and lowering the pKa to ~7.2. This ensures a significant fraction is in the reactive tetrahedral boronate form at physiological pH.

3.1 Sensing Pathway Diagram

Figure 3: Mechanism of glucose binding inducing a charge change and signal response.

References

-

University of Bath Research Portal. (2014). Benzoxaboroles and Boronic Acids for Sensing Applications.[1][2] Retrieved from

-

Sigma-Aldrich. (n.d.).[3] (5-Amino-2-(hydroxymethyl)phenyl)boronic acid Product Page. Retrieved from

-

National Institutes of Health (PMC). (2018). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels.[4] Retrieved from

-

PubChem. (2025).[5][6] 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester.[3][7][8] Retrieved from

-

Frontier Specialty Chemicals. (n.d.). Boronic Acid Pinacol Esters and Derivatives.[1][9] Retrieved from

Sources

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(ヒドロキシメチル)フェニルボロン酸 環状モノエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester | 5735-41-1 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

An In-Depth Technical Guide to 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a bifunctional monomer of significant interest in the development of advanced biomaterials, particularly for applications in drug delivery and continuous glucose monitoring. Its unique molecular architecture, combining a polymerizable acrylamide group, a diol-binding phenylboronic acid moiety, and a hydrophilic hydroxymethyl group, offers a versatile platform for the creation of "smart" hydrogels that can respond to specific biological stimuli. This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, along with a detailed exploration of its applications in the biomedical field.

Molecular Structure and Properties

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, with the chemical formula C₁₀H₁₂BNO₄ and a molecular weight of 221.0 g/mol , possesses a unique combination of functional groups that dictate its chemical behavior and utility[1]. The IUPAC name for this compound is [2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid[1].

Key Structural Features:

-

Phenylboronic Acid: This moiety is the cornerstone of its function as a biosensor. The boron atom, a Lewis acid, can reversibly form covalent bonds with compounds containing cis-diol groups, such as glucose and other saccharides. This interaction is pH-dependent, with the bond being more stable at pH values above the pKa of the boronic acid. The pKa of a similar compound, 3-acrylamidophenylboronic acid, is approximately 8.05, and it has been noted that the pKa can be lowered upon binding with a diol[2][3].

-

Acrylamide Group: This functional group provides the molecule with the ability to undergo free-radical polymerization, allowing it to be incorporated into polymer chains and hydrogel networks. This is crucial for the development of stable sensing matrices.

-

Hydroxymethyl Group: The presence of the -CH₂OH group ortho to the boronic acid can influence the acidity and binding affinity of the boronic acid. Furthermore, it enhances the hydrophilicity of the monomer, which is beneficial for the swelling properties of the resulting hydrogels in aqueous environments.

A table summarizing the key properties of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is presented below.

| Property | Value | Source |

| CAS Number | 1217500-76-9 | [1] |

| Molecular Formula | C₁₀H₁₂BNO₄ | [1] |

| Molecular Weight | 221.0 g/mol | [1] |

| IUPAC Name | [2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | [1] |

| Purity | Typically ≥96% | [1] |

Synthesis of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

5-Amino-2-(hydroxymethyl)phenylboronic acid

-

Acryloyl chloride

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-2-(hydroxymethyl)phenylboronic acid in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add the base to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acryloyl Chloride Addition: Slowly add acryloyl chloride dropwise to the cooled solution while stirring vigorously. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature and stir for an additional period (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a dilute HCl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

-

Safety Precautions: Acryloyl chloride is highly flammable, corrosive, and toxic upon inhalation[4][5][6]. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Structural Characterization

The definitive identification and purity assessment of the synthesized 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each of the distinct proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (3H) | 7.0 - 8.0 | m | 3H |

| Amide (1H) | ~10.0 | s | 1H |

| Acrylamide (3H) | 5.7 - 6.5 | m | 3H |

| Hydroxymethyl (2H) | ~4.5 | s | 2H |

| Boronic acid (2H) | ~8.0 | s (broad) | 2H |

| Hydroxymethyl OH (1H) | ~5.0 | t | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic protons will likely appear as complex multiplets due to their coupling patterns. The vinyl protons of the acrylamide group will exhibit characteristic doublet of doublets patterns. The broad singlet for the boronic acid protons is typical and these protons are often exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic (C) | 120 - 145 |

| Vinyl (CH=CH₂) | 125 - 132 |

| Hydroxymethyl (CH₂OH) | ~60 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 222.0. Fragmentation may involve the loss of water from the boronic acid and hydroxymethyl groups, as well as cleavage of the amide bond.

Applications in Drug Development and Research

The primary application of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is as a monomer for the synthesis of glucose-responsive hydrogels. These "smart" materials have significant potential in the development of self-regulated insulin delivery systems and continuous glucose monitoring devices.

Glucose-Responsive Hydrogels

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. By incorporating 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid into the polymer backbone, the hydrogel becomes sensitive to glucose concentrations.

Caption: Mechanism of glucose-responsive hydrogel swelling and drug release.

The binding of glucose to the phenylboronic acid moieties increases the charge and hydrophilicity of the polymer network, leading to swelling of the hydrogel. This swelling can be harnessed to control the release of an encapsulated drug, such as insulin. In the absence of glucose, the hydrogel shrinks, reducing the release of the drug.

Experimental Workflow: Hydrogel Synthesis and Characterization

Caption: Experimental workflow for hydrogel synthesis and characterization.

Protocol for Hydrogel Synthesis:

-

Preparation of Monomer Solution: Dissolve 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid and a crosslinking agent (e.g., N,N'-methylenebisacrylamide) in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).

-

Initiator Addition: Add a free-radical initiator system, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), to the monomer solution.

-

Polymerization: Allow the solution to polymerize at a controlled temperature. The solution will transition from a liquid to a solid hydrogel.

-

Washing: Wash the resulting hydrogel extensively with deionized water or buffer to remove any unreacted monomers and initiator.

Characterization of Glucose Responsiveness:

-

Swelling Studies: The swelling behavior of the hydrogel is evaluated by immersing it in buffer solutions with varying glucose concentrations and measuring the change in weight or volume over time.

-

Drug Release Kinetics: A model drug can be loaded into the hydrogel, and its release profile is monitored in the presence and absence of glucose to determine the glucose-responsive release characteristics.

Conclusion

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a highly valuable and versatile monomer for the development of advanced functional biomaterials. Its unique combination of a polymerizable group and a glucose-binding moiety makes it an ideal building block for creating "smart" hydrogels for applications in diabetes management. The ability to fine-tune the properties of these hydrogels by copolymerization with other monomers opens up a wide range of possibilities for designing materials with tailored responsiveness and mechanical properties. Further research into the synthesis, characterization, and application of this compound will undoubtedly lead to significant advancements in the fields of drug delivery and biomedical sensing.

References

- Zhang, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 23(s2), S305-S312.

- Ma, R., & Li, Y. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 748-762.

- Google Patents.

- Gao, Y., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChem. N-Phenylacrylamide. [Link]

- Shinde, S., et al. (2013). Synthesis and free-radical polymerization of water-soluble acrylamide monomers. Polymer Science, Series B, 55(5-6), 297-307.

- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.

-

IEEE Xplore. Characterization of glucose responsive phenylboronic acid-based hydrogel using optical coherence tomography. [Link]

- Popescu, I. A., & Tsagkaris, C. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 8(7), 441.

-

Scientific.net. Glucose-Responsive Hydrogels Based on Phenylboronic Acid. [Link]

- Rambarran, T., & Sheardown, H. D. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’conjugation. Polymer Chemistry, 12(43), 6241-6249.

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

NIST Chemistry Webbook. Phenylacetylene. [Link]

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

Advanced Science News. A complete model of acrylamide polymerization. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Yan, J., et al. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research, 50(5), 1136-1145.

-

Avocado Research Chemicals. SAFETY DATA SHEET - Acryloyl chloride. [Link]

- Li, C., et al. (2017). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. New Journal of Chemistry, 41(19), 10847-10855.

- Bull, S. D., et al. (2013). Molecular recognition with boronic acids—applications in chemical biology. RSC advances, 3(42), 19256-19271.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

LookChem. 3-Acrylamidophenylboronic acid. [Link]

-

ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

Boron Molecular. Buy 3-acrylamidophenylboronic acid. [Link]

- Zuba, D., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169.

Sources

- 1. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid: Purity, Specifications, and Analytical Methodologies

This guide provides an in-depth technical overview of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, a specialized chemical compound with significant potential in biomedical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document outlines the synthesis, purification, and analytical characterization of this molecule, offering insights into its quality control and specifications.

Introduction: A Molecule at the Intersection of Bioconjugation and Sensing

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (CAS No. 1217500-76-9) is a bifunctional molecule that marries the reactivity of an acrylamido group with the unique chemical properties of a phenylboronic acid. The acrylamido moiety serves as a polymerizable unit, enabling its incorporation into hydrogels and other polymeric scaffolds.[1] Concurrently, the phenylboronic acid group offers a reversible covalent bonding mechanism with 1,2- and 1,3-diols, a feature extensively exploited for the development of glucose sensors and targeted drug delivery systems.[2][3] The hydroxymethyl substituent on the phenyl ring can further influence the molecule's solubility and steric properties.

This guide will navigate the critical aspects of ensuring the purity and meeting the stringent specifications required for the successful application of this compound in sensitive research and development environments.

Synthesis and Purification: A Pathway to High Purity

While a specific, detailed synthesis protocol for 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is not widely published in peer-reviewed literature, a scientifically sound synthetic route can be proposed based on established methodologies for analogous compounds, such as 3-Acrylamidophenylboronic acid.[4] The synthesis would likely involve the acylation of an amino-substituted hydroxymethylphenylboronic acid precursor.

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and purification of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

Step-by-Step Purification Protocol (General Method)

Given the polar nature of boronic acids, purification can be challenging. A multi-step approach is often necessary to achieve high purity.[5][6]

-

Acid-Base Extraction: A common and effective method for purifying boronic acids involves their conversion to a boronate salt.[7]

-

Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble boronate salt. This step helps in removing non-acidic impurities.

-

Separate the aqueous layer containing the boronate salt.

-

Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the purified boronic acid.

-

Filter and wash the precipitate with cold water to remove residual salts.

-

Dry the purified product under vacuum.

-

-

Recrystallization: For solid boronic acids, recrystallization from a suitable solvent system can significantly enhance purity.[4][8]

-

Dissolve the boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, or a mixture of organic solvents like ethyl acetate and hexanes).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry them thoroughly.

-

-

Chromatography: While challenging due to the polarity of boronic acids, column chromatography can be employed for further purification.[5]

-

Normal-phase silica gel chromatography: A polar eluent system, often containing a small amount of an acid or base to suppress tailing, may be effective.

-

Reversed-phase chromatography (C18): This can be a viable option using a water/acetonitrile or water/methanol gradient.

-

Analytical Characterization and Specifications

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the acrylamido, hydroxymethyl, and phenyl groups. The chemical shifts and coupling constants are critical for structural elucidation.

-

¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton of the molecule.

-

¹¹B NMR: A specialized technique that is highly sensitive to the coordination state of the boron atom. It is particularly useful for studying the pKa of the boronic acid and its interactions with diols.[9]

-

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase method is typically employed.[10]

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar)

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.

-

Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected molecular weight is 221.02 g/mol .

Typical Specifications

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Purity (HPLC) | ≥ 95% | HPLC-UV |

| Moisture Content | ≤ 1.0% | Karl Fischer Titration |

| Solubility | Soluble in methanol, DMSO, and water (with base) | Visual Inspection |

Analytical Workflow for Quality Control

Caption: A typical workflow for the analytical quality control of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

Common Impurities and Their Impact

Potential impurities in 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid can arise from the starting materials, side reactions during synthesis, or degradation. These can include:

-

Unreacted Starting Materials: Residual 5-Amino-2-(hydroxymethyl)phenylboronic acid.

-

By-products: Formation of dimers or other side-products from the acylation reaction.

-

Degradation Products: Boronic acids can be susceptible to oxidation and dehydration to form boroxines (cyclic anhydrides).

The presence of these impurities can significantly impact the performance of the final product, particularly in polymerization reactions where they can act as chain terminators or alter the cross-linking density of hydrogels. In biosensing applications, impurities can interfere with the specific binding to diols, leading to inaccurate readings.

Stability and Storage

To ensure the integrity of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, proper storage is crucial. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

Conclusion

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a valuable building block for the development of advanced biomaterials and diagnostic tools. Achieving high purity and adhering to stringent specifications are critical for its successful application. This guide has provided a comprehensive overview of the synthesis, purification, and analytical methodologies necessary to ensure the quality and performance of this important compound. By implementing the described protocols and analytical workflows, researchers and developers can confidently utilize this molecule in their innovative projects.

References

- Google Patents.

-

Zhang, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Molecules, 24(1), 123. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

Kubinski, P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Molecules, 27(22), 8023. [Link]

-

Academia.edu. Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. [Link]

-

Reddit. Purification of boronic acids?. [Link]

-

PubMed. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. [Link]

-

Semantic Scholar. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

-

PubMed. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

Sources

- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (PDF) Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies [academia.edu]

A Technical Guide to the Stability and Storage of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Executive Summary: Compound Profile and Key Considerations

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a multifaceted molecule featuring a phenylboronic acid moiety, an acrylamido group, and a hydroxymethyl substituent. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same functionalities dictate its stability profile and necessitate specific handling and storage protocols. The primary stability concerns for this compound are its susceptibility to dehydration, oxidation, and potential polymerization of the acrylamido group. Understanding these potential degradation pathways is paramount to maintaining its purity and reactivity for experimental success.

The Chemical Landscape: Understanding Functional Group Liabilities

The stability of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is best understood by examining the inherent properties of its constituent functional groups.

The Phenylboronic Acid Core: A Duality of Stability and Reactivity

Phenylboronic acids are generally solid compounds that are relatively stable under ambient conditions.[1] They are considered mild Lewis acids and are valued for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[2][3] However, their stability is not absolute.

-

Dehydration and Boroxine Formation: A key characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1][4] This is a reversible equilibrium reaction that can be influenced by temperature and the presence of moisture. While boroxines can be converted back to the monomeric boronic acid, their formation can complicate characterization and quantification.[1]

-

Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in biological systems or in the presence of reactive oxygen species (ROS).[5] This can lead to the cleavage of the carbon-boron bond, yielding phenol as a degradation product.[6]

The Acrylamido Moiety: A Polymerization Prone Functional Group

The acrylamido group introduces a potential for radical-initiated polymerization. This process can be triggered by:

-

Elevated Temperatures: Heat can provide the activation energy for the initiation of polymerization.

-

Light Exposure: UV radiation can generate radicals that initiate the polymerization cascade.

-

Presence of Radical Initiators: Contaminants or intentionally added radical initiators will promote polymerization.

Once initiated, this chain reaction can lead to the formation of high molecular weight polymers, significantly reducing the purity and utility of the starting material.

The Hydroxymethyl Group: A Site for Potential Interactions

The hydroxymethyl group is generally stable. However, its presence could potentially lead to intramolecular interactions, although this is less of a primary stability concern compared to dehydration and polymerization.

Visualizing Degradation: Potential Pathways

To ensure the integrity of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, it is crucial to understand the primary degradation pathways.

Caption: Experimental workflow for assessing the stability of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid.

Step-by-Step Stability Study Protocol

-

Sample Preparation:

-

Aliquot the compound into several vials to avoid repeated opening of the main stock.

-

Expose different aliquots to a matrix of stress conditions (e.g., elevated temperature, high humidity, intense light) alongside a control sample stored under recommended long-term conditions.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 3, 6 months), analyze the control and stressed samples.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): This is the primary technique for assessing purity and detecting the formation of degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the mass of any degradation products, which can help elucidate their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the integrity of the molecule. The disappearance of characteristic peaks or the appearance of new ones can indicate degradation.

-

-

Data Interpretation:

-

Compare the chromatograms and spectra of the stressed samples to the control.

-

Quantify the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

Use this data to establish a degradation profile and determine a suitable shelf-life under defined storage conditions.

-

Conclusion: Best Practices for Long-Term Viability

The chemical integrity of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is contingent upon a thorough understanding of its inherent chemical liabilities and the implementation of rigorous storage and handling protocols. By minimizing exposure to moisture, heat, light, and oxygen, researchers can significantly extend the shelf-life and ensure the reliability of their experimental results. Regular analytical assessment of the compound's purity is a critical component of a robust quality control program.

References

- Sigma-Aldrich. (2025).

- Carl Roth GmbH + Co. KG. (n.d.).

-

Teles, A. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- American Chemical Society. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.

-

Eawag. (2008). Phenol Family Degradation Pathway Map. [Link]

- Fisher Scientific. (2025).

- TCI EUROPE N.V. (2024). 5-Amino-2-(hydroxymethyl)

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- ResearchGate. (n.d.).

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

- Carl ROTH. (n.d.).

-

PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.

-

PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

Sources

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid safety data sheet.

Executive Summary & Chemical Identity

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (CAS: 1217500-76-9) is a specialized functional monomer used primarily in the synthesis of "smart" hydrogels for continuous glucose monitoring (CGM) and insulin delivery systems. Unlike standard phenylboronic acids (PBAs), this derivative incorporates an ortho-hydroxymethyl group. This structural modification facilitates the formation of a cyclic boronate ester (benzoxaborole-like structure), significantly lowering the pKa of the boronic acid to ~7.0–7.5. This shift allows for reversible glucose binding at physiological pH (7.4), a critical requirement for in vivo applications.

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 1217500-76-9 |

| Chemical Formula | |

| Molecular Weight | 221.02 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |

| pKa (Apparent) | ~7.2 (Physiological range active) |

| Storage Condition | -20°C , Desiccated, Protected from light |

| Structural Feature | Contains acrylamide moiety (polymerizable) and o-hydroxymethyl group (pKa modulator) |

Hazard Identification & Safety Assessment (GHS)

Signal Word: WARNING

This compound possesses dual hazards: chemical toxicity associated with the boronic acid/acrylamide functionalities and physical instability (spontaneous polymerization).

Hazard Statements (GHS-US/EU)

-

H302: Harmful if swallowed.[1]

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Safety Goggles)/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Critical Safety Note - Polymerization Risk: The acrylamide group is susceptible to auto-polymerization initiated by heat, light, or radical sources. Uncontrolled polymerization can generate heat. Always store with a free-radical inhibitor (often present in trace amounts) and keep cold.

Handling, Reconstitution, and Storage Protocols

Objective: Maintain monomer integrity by preventing hydrolysis (deboronation) and premature polymerization.

Storage Workflow

-

Arrival: Upon receipt, immediately transfer the vial to -20°C storage.

-

Environment: Store under an inert atmosphere (Argon or Nitrogen) if possible to prevent oxidation.

-

Desiccation: Boronic acids can dehydrate to form boroxines (anhydrides). Keep strictly dry.

Reconstitution Protocol (Self-Validating)

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Methanol for stock solutions. Avoid water for long-term stock storage due to potential hydrolysis.

-

Concentration: Prepare a 100 mM stock solution.

-

Calculation: Dissolve 22.1 mg in 1 mL of solvent.

-

-

Validation Step: Visually inspect for clarity. If the solution is cloudy or contains gel-like particulates, polymerization has occurred; discard the sample.

Application Context: Glucose-Sensing Hydrogels[7][8][9]

This monomer is copolymerized (typically with Acrylamide or N-Isopropylacrylamide) to create hydrogels that swell or shrink in response to glucose concentrations.

Mechanism of Action

The ortho-hydroxymethyl group promotes the formation of a hydrophilic, tetrahedral boronate anion at pH 7.4. When glucose is present, it displaces water/hydroxyls to form a stable cyclic ester with the boronate. This increases the negative charge density within the hydrogel, causing osmotic swelling (Donnan effect).

Synthesis Protocol: Glucose-Responsive Hydrogel

-

Monomer A: Acrylamide (Backbone) - 90 mol%

-

Monomer B: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (Sensor) - 10 mol%

-

Crosslinker: N,N'-Methylenebisacrylamide (Bis) - 1 mol%

-

Initiator: Ammonium Persulfate (APS) + TEMED

Step-by-Step:

-

Dissolution: Dissolve Monomers A, B, and Crosslinker in degassed PBS (pH 7.4) or DMSO/Water mix (if solubility is an issue).

-

Inerting: Purge solution with Nitrogen for 15 minutes to remove Oxygen (radical scavenger).

-

Initiation: Add APS (10 µL of 10% w/v) and TEMED (1 µL) per mL of solution.

-

Curing: Allow polymerization to proceed for 2–4 hours at room temperature under Nitrogen.

-

Washing (Crucial): Dialyze the hydrogel against distilled water for 48 hours to remove unreacted monomers (Acrylamides are neurotoxic).

Mechanistic Visualization

The following diagram illustrates the equilibrium shift that drives the sensing mechanism. The o-hydroxymethyl group stabilizes the boronate form, allowing glucose binding at neutral pH.

Caption: Figure 1: Equilibrium mechanism of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid. The ortho-hydroxymethyl group lowers the pKa, stabilizing the tetrahedral anionic state at pH 7.4, which then binds glucose to form a charged complex.

Emergency Response Protocols

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes. If irritation persists (redness/blistering), seek medical attention.[3] |

| Eye Contact | Rinse immediately with saline or water for 15 minutes, lifting eyelids. Do not rub. Seek ophthalmologist. |

| Spill (Solid) | Dampen with water to avoid dust. Sweep up into a biohazard bag. Clean area with 10% bleach solution. |

| Ingestion | Rinse mouth. Do not induce vomiting unless directed by medical personnel. Call Poison Control. |

References

- Matsumoto, A., et al. (2012). "Glucose-Responsive Gels Based on Phenylboronic Acid Derivatives." Journal of Diabetes Science and Technology. (Contextual grounding for mechanism).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Boronic Acid Derivatives. Retrieved February 1, 2026, from [Link]

Sources

- 1. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester | 5735-41-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Use of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid in hydrogel formation.

Application Note: 5-Acrylamido-benzoboroxole (Benzoxaborole) Functionalized Hydrogels

Executive Summary

This guide details the utilization of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (henceforth referred to as 5-Am-Benzoboroxole due to its spontaneous cyclization) in the synthesis of "smart" hydrogels.

Unlike standard phenylboronic acid (PBA) derivatives (e.g., 3-acrylamidophenylboronic acid) which have a high pKa (~8.8) and require alkaline conditions to bind sugars effectively, 5-Am-Benzoboroxole exhibits a significantly lower pKa (~7.2–7.5). This unique physicochemical property allows for high-affinity binding to cis-diols (glucose, sialic acid, ribose) at physiological pH (7.4) , making it the gold standard for next-generation insulin delivery systems, mucoadhesive coatings, and self-healing biomaterials.

Chemical Mechanism & Rationale

To use this molecule effectively, one must understand its dynamic equilibrium. The user-specified "2-(hydroxymethyl)" group facilitates an intramolecular cyclization that is critical for function.

The Benzoboroxole Advantage

Standard PBAs require hybridization from a trigonal planar (

In 5-Am-Benzoboroxole, the ortho-hydroxymethyl group coordinates with the boron center to form a five-membered oxaborole ring. This ring strain and internal oxygen coordination increase the Lewis acidity of the boron center, lowering the pKa to the physiological range.

Key Mechanistic Pathway:

-

Cyclization: The linear 2-(hydroxymethyl) precursor spontaneously dehydrates to form the cyclic benzoboroxole.

-

Ionization: At pH 7.4, a significant fraction exists as the reactive hydroxyboronate anion.

-

Diol Exchange: Glucose or other cis-diols displace the hydroxyl groups to form a stable cyclic ester.

Mechanism Visualization

Figure 1: The structural evolution from the open hydroxymethyl precursor to the active glucose-binding complex.

Comparative Analysis: Standard PBA vs. Benzoboroxole

| Feature | Standard 3-AAPBA | 5-Acrylamido-Benzoboroxole |

| pKa | ~ 8.8 | ~ 7.2 – 7.5 |

| Optimum Binding pH | pH 9.0 (Alkaline) | pH 7.4 (Physiological) |

| Glucose Affinity (pH 7.4) | Low (< 50 M⁻¹) | High (~ 200–500 M⁻¹) |

| Sialic Acid Affinity | Moderate | Very High (Mucoadhesive) |

| Solubility (Monomer) | Poor in water | Moderate (often requires co-solvent) |

Detailed Protocol: Synthesis of Glucose-Responsive Hydrogel

Application: Creating a "Smart" Insulin Delivery Matrix. Scope: Copolymerization of 5-Am-Benzoboroxole with N-Isopropylacrylamide (NIPAM) or Acrylamide (AAm).

Materials Required

-

Monomer A: 5-Acrylamido-benzoboroxole (synthesized from 5-amino-2-(hydroxymethyl)phenylboronic acid + acryloyl chloride).

-

Monomer B: N-Isopropylacrylamide (NIPAM) [Thermo-responsive backbone] or Acrylamide.

-

Crosslinker: N,N'-Methylenebisacrylamide (BIS) or PEG-Diacrylate.

-

Initiator: Ammonium Persulfate (APS).

-

Accelerator: TEMED (Tetramethylethylenediamine).

-

Solvent: DMSO and Deionized Water (degassed).

Step-by-Step Methodology

Step 1: Monomer Solubilization (Critical) Benzoboroxole monomers often exhibit limited solubility in pure water.

-

Dissolve 5-Am-Benzoboroxole (100 mg) in 1.0 mL of DMSO (Dimethyl Sulfoxide).

-

Separately, dissolve NIPAM (900 mg) and BIS (20 mg) in 9.0 mL of Deionized Water .

-

Mix the two solutions slowly. Note: If precipitation occurs, increase the DMSO ratio to 20% v/v.

Step 2: Oxygen Removal Oxygen inhibits free-radical polymerization, leading to sticky, uncured gels.

-

Transfer the pre-gel solution to a septum-sealed vial.

-

Purge with Nitrogen (or Argon) gas for 15 minutes via a needle submerged in the liquid. A vent needle should be placed in the septum.

Step 3: Initiation

-

Add APS (10 mg dissolved in 100 µL water) to the mixture.

-

Add TEMED (10 µL) to catalyze the reaction.

-

Quickly mix (vortex gently) and pipette the solution into the mold (e.g., between glass plates with a Teflon spacer or into a cylindrical vial).

Step 4: Polymerization

-

Allow the reaction to proceed at Room Temperature (25°C) for 4–6 hours .

-

Expert Tip: For NIPAM copolymers, ensure the temperature does not exceed 30°C (LCST) during polymerization, or phase separation will create opaque, heterogeneous gels.

Step 5: Purification (Dialysis)

-

Remove the hydrogel from the mold.

-

Immerse in a large volume of Deionized Water.

-

Change the water every 4 hours for 48 hours to remove unreacted monomer, DMSO, and initiator residues.

-

Validation: Monitor the wash water via UV-Vis spectroscopy (260–280 nm) to ensure no monomer leaching.

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis workflow for Benzoboroxole hydrogels.

Characterization & Validation

To confirm the functional incorporation of 5-Am-Benzoboroxole, perform the following validation assays:

The "Swelling" Test (Glucose Responsiveness)

Standard PBA gels shrink in glucose (at neutral pH) or swell (at high pH). Benzoboroxole gels should show swelling at pH 7.4 upon glucose addition due to the formation of hydrophilic boronate anions.

-

Equilibrate hydrogel discs in PBS (pH 7.4). Weigh them (

). -

Transfer to PBS containing 10 mM Glucose (physiological spike).

-

Weigh at time intervals (

). -

Success Metric: A swelling ratio (

) increase of >10–20% indicates successful glucose binding and charge generation.

ARS Assay (Dye Displacement)

Alizarin Red S (ARS) is a catechol dye that binds to boronic acids (fluorescent/colored).

-

Stain gel with ARS (Gel turns Orange/Red).[1]

-

Observation: Glucose displaces ARS (stronger binding). The gel loses color, and the supernatant becomes red. This confirms the reversibility of the bond.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Opaque/White Gel | Phase separation during synthesis. | Reduce polymerization temperature (if NIPAM used) or increase DMSO concentration. |

| No Glucose Response | pH mismatch or low functionalization. | Ensure Buffer is pH 7.4. Increase 5-Am-Benzoboroxole content to >10 mol%. |

| Soft/Sticky Gel | Oxygen inhibition. | Increase N2 purge time. Seal reaction vessel tighter. |

| Slow Response | High crosslinking density. | Reduce BIS concentration to increase mesh size (porosity). |

References

-

Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society. Link

-

Matsumoto, A., et al. (2012). A totally synthetic glucose-responsive gel operating in physiological conditions. Biomacromolecules. Link

-

Bapat, A. P., et al. (2011). Benzoboroxole-based glucose-responsive materials. Chemical Communications. Link

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews. Link

-

Ivanov, A. E., et al. (2011). Benzoboroxole-functionalized polymers for the recognition of cis-diols in water at neutral pH. Polymer.[2][4][5][6][7] Link

Sources

- 1. Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Properties of Dual Responsive Self-healing Bio-based Hydrogels [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose-Responsive Materials for Smart Insulin Delivery: From Protein-Based to Protein-Free Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Dynamic 3D Cell Culture & Glyco-Engineering using 5-Acrylamido-2-(hydroxymethyl)phenylboronic Acid

This application note details the use of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (often referred to as the precursor to 5-Acrylamido-benzoxaborole ) for creating dynamic, glucose-responsive, and self-healing hydrogels in cell culture.

Introduction & Mechanism

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a specialized functional monomer used primarily to synthesize benzoxaborole-functionalized polymers . Unlike standard phenylboronic acids (PBAs) which have a high pKa (~8.8) and require alkaline conditions to bind sugars, this molecule possesses an ortho-hydroxymethyl group. This group facilitates the spontaneous formation of a cyclic benzoxaborole structure in aqueous environments.

Key Advantages in Cell Culture:

-

Physiological pKa (~7.2): Benzoxaboroles bind cis-diols (sugars, glycoproteins, RNA) avidly at neutral pH (7.4), making them cytocompatible.

-

Dynamic Covalent Chemistry: The bond formed between the benzoxaborole and diols (like polyvinyl alcohol or cell surface mucins) is reversible. It responds to competitive sugars (glucose, sorbitol) or pH changes.[1]

-

Zwitterionic Potential: When copolymerized with MPC (2-methacryloyloxyethyl phosphorylcholine), it creates "stealth" hydrogels that prevent non-specific protein adsorption while allowing specific glycan targeting.

Mechanism of Action Diagram

Caption: Spontaneous cyclization of the precursor to benzoxaborole and its reversible, pH-dependent binding to diols.

Material Preparation

Before using this molecule in cell culture, it must be incorporated into a polymer backbone. Free monomers are generally cytotoxic and will not form a matrix.

Reagents Required:

-

Monomer A: 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (The target molecule).

-

Monomer B (Backbone): Acrylamide (AAm), N-Isopropylacrylamide (NIPAM), or DMA (Dimethylacrylamide).

-

Crosslinker Partner: Polyvinyl alcohol (PVA) (Mw ~20-50 kDa) OR a catechol-functionalized polymer.

-

Initiator: Ammonium persulfate (APS) + TEMED (for redox) or AIBN (for thermal).

-

Solvent: Anhydrous DMSO or Methanol (for monomer stock).

Stock Solution Protocol:

-

Solubilization: Dissolve 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid in DMSO to a concentration of 100 mg/mL .

-

Note: The molecule may exist in equilibrium between open and cyclic forms. Ensure complete dissolution by vortexing.

-

-

Storage: Store aliquots at -20°C , protected from moisture. Stability is high (months) if kept dry.

Protocol: Synthesis of Benzoxaborole-Copolymer

This step creates the "Ink" for your cell culture matrix.

-

Reaction Mix: In a sealed vial, mix:

-

Monomer A (Benzoxaborole): 10 mol% (e.g., 22 mg).

-

Monomer B (DMA/NIPAM): 90 mol% (e.g., 90 mg).

-

Solvent: 1 mL DMSO/Water (50:50).

-

Initiator (AIBN): 1 mol% relative to total monomers.

-

-

Polymerization: Purge with Nitrogen for 15 mins. Heat at 65°C for 12–24 hours .

-

Purification (CRITICAL):

-

Precipitate the polymer into excess cold diethyl ether or acetone.

-

Redissolve in water and dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove unreacted monomer.

-

Lyophilize to obtain a white powder (Poly-Benzoxaborole).

-

-

Reconstitution: Dissolve the purified polymer in PBS (pH 7.4) at 2–5% (w/v) . Sterilize via 0.22 µm filtration.

Protocol: 3D Cell Encapsulation

This protocol uses the synthesized polymer to encapsulate cells in a self-healing, dynamic hydrogel.[2][3]

Workflow Diagram

Caption: Workflow for encapsulating cells and recovering them using competitive displacement.

Step-by-Step Procedure:

-

Prepare Solutions:

-

Solution A: 4% (w/v) Poly-Benzoxaborole in PBS.

-

Solution B: 4% (w/v) Polyvinyl Alcohol (PVA) in PBS.

-

-

Cell Preparation:

-

Harvest cells (e.g., HEK293, MSCs) and pellet them (1,000 rpm, 5 min).

-

Resuspend the cell pellet directly into Solution A (Poly-Benzoxaborole) to achieve a density of

cells/mL.

-

-

Gelation:

-

In a 24-well plate or transwell insert, add 100 µL of Solution A (with cells) .

-

Add 100 µL of Solution B (PVA) .

-

Action: Pipette up and down gently 2-3 times. The mixture will gel almost instantly due to boronate ester formation.

-

-

Culture:

-

Wait 5 minutes for equilibrium.

-

Gently add 500 µL of complete cell culture media on top of the gel.

-

Incubate at 37°C. The gel allows diffusion of nutrients and oxygen.

-

Data Analysis & Validation

A. Cell Recovery (The "Sorbitol Trigger")

Unlike fibrin or collagen gels which require enzymatic digestion (Trypsin/Collagenase) that damages cell receptors, benzoxaborole gels can be dissolved chemically.

-

Protocol: Aspirate media. Add PBS containing 0.2 M Sorbitol or Glucose .

-

Result: The gel dissolves in <10 minutes as the sorbitol competes for the boron atom.

-

Benefit: 100% cell viability and preservation of surface markers.

B. Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Gelation | pH too low (< 7.0) | Adjust polymer solutions to pH 7.4. Benzoxaborole binding is pH-sensitive. |

| Gel too soft | Low polymer concentration | Increase polymer concentration to 5-10% (w/v) or increase % of benzoxaborole monomer. |

| Cytotoxicity | Unreacted monomer | Ensure thorough dialysis (3+ days) of the synthesized polymer before use. |

| Rapid Degradation | High glucose in media | Use low-glucose media (1 g/L) or increase crosslinking density (higher PVA ratio). |

References

-

Bapat, A. P., et al. (2011). "Dynamic-covalent macromolecular stars with boronic ester linkages." Chemical Communications. Link

-

Chen, Y., et al. (2018). "Bioinspired Self-Healing Hydrogel Based on Benzoxaborole-Catechol Dynamic Covalent Chemistry for 3D Cell Encapsulation." ACS Macro Letters. Link

-

Wang, D., et al. (2016).[4] "Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation."[4] ACS Applied Materials & Interfaces. Link

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews. Link

Sources

- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 2. Multi-responsive, injectable, and self-healing hydrogels based on benzoxaborole–tannic acid complexation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. static1.squarespace.com [static1.squarespace.com]

Application Note: 5-Acrylamido-2-(hydroxymethyl)phenylboronic Acid in Tissue Engineering Scaffolds

Executive Summary & Technical Rationale

This guide details the utilization of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (5-A-2-HmPBA) in the fabrication of "smart" tissue engineering scaffolds. Unlike standard phenylboronic acid (PBA) derivatives which have a high pKa (~8.8) and require alkaline conditions for effective binding, 5-A-2-HmPBA possesses an ortho-hydroxymethyl group. This group facilitates the formation of a cyclic semi-ester (benzoxaborole), significantly lowering the pKa to the physiological range (~6.8–7.4).

Why this molecule matters:

-

Physiological Coupling: It allows for robust Dynamic Covalent Chemistry (DCC) at pH 7.4 without the need for toxic catalysts or non-physiological pH triggers.

-

Glucose Responsiveness: It exhibits superior glucose sensitivity at neutral pH, making it ideal for self-regulating insulin delivery systems or diabetic wound healing scaffolds.

-

Self-Healing Properties: The reversible boronate-diol ester bonds enable the scaffold to self-repair after shear stress (e.g., injection), facilitating minimally invasive delivery.

Mechanism of Action: The "Wulff-Type" Advantage

The core utility of 5-A-2-HmPBA lies in its ability to exist as a benzoxaborole . In aqueous media, the ortho-hydroxymethyl group coordinates intramolecularly with the boron center. This stabilization facilitates the formation of tetrahedral boronate anions at neutral pH, which are the active species for binding cis-diols (found in cell surface glycans, RNA, and scaffolding polymers like PVA or Alginate).

Visualization: Dynamic Equilibrium and Crosslinking

Figure 1: The equilibrium pathway of 5-A-2-HmPBA. The benzoxaborole intermediate lowers the energy barrier for tetrahedral anion formation at physiological pH, enabling effective crosslinking with diols.

Application Note: Synthesis of Functionalized Pre-Polymers

Before scaffold fabrication, the monomer must be incorporated into a polymer backbone. This protocol describes the copolymerization of 5-A-2-HmPBA with Acrylamide (AAm) to create a water-soluble pre-polymer.

Experimental Design Considerations

-

Monomer Ratio: A 5–15 mol% loading of 5-A-2-HmPBA is typically sufficient for gelation. Higher loading increases stiffness but may reduce solubility.

-

Solvent Choice: DMSO/Water mixtures are often required due to the limited solubility of the boronic acid monomer in pure water.

-

Initiator: Ammonium Persulfate (APS) / TEMED is standard for redox initiation at room temperature to preserve functional groups.

Protocol 1: Free Radical Copolymerization

Materials:

-

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid (5-A-2-HmPBA)

-

Acrylamide (AAm) (Backbone monomer)[1]

-

DMSO (Dimethyl sulfoxide)

-

APS (10% w/v solution) and TEMED

-

Dialysis tubing (MWCO 3.5 kDa)

Step-by-Step Methodology:

-

Preparation: Dissolve AAm (850 mg) and 5-A-2-HmPBA (150 mg) in 10 mL of degassed DMSO/Deionized Water (50:50 v/v).

-

Inert Atmosphere: Purge the solution with Nitrogen (N2) for 20 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

-

Initiation: Add 50 µL of TEMED, followed immediately by 100 µL of APS solution.

-

Reaction: Seal the vessel and stir at 50°C for 24 hours. The viscosity should noticeably increase.

-

Purification:

-

Precipitate the polymer into excess cold acetone (removes unreacted monomers).

-

Redissolve the precipitate in deionized water.

-

Dialyze against distilled water for 3 days (change water every 8 hours) to remove DMSO and oligomers.

-

-

Lyophilization: Freeze-dry the purified solution to obtain the white fluffy polymer: Poly(AAm-co-5-A-2-HmPBA) .

Protocol: Dynamic Scaffold Fabrication (Self-Healing Hydrogel)

This protocol creates a hydrogel scaffold by crosslinking the boronic acid-containing polymer (from Protocol 1) with Poly(vinyl alcohol) (PVA), a polymer rich in 1,2-diols.

Mechanism of Gelation

The benzoxaborole groups on the copolymer form dynamic covalent ester bonds with the hydroxyl groups of PVA. This reaction is instantaneous at pH 7.4.

Protocol 2: "Click" Gelation and Rheology

Materials:

-

Poly(AAm-co-5-A-2-HmPBA) (Synthesized in Protocol 1)

-

Poly(vinyl alcohol) (PVA) (Mw ~20-30 kDa, fully hydrolyzed)

-

Phosphate Buffered Saline (PBS, pH 7.4)

Workflow:

-

Stock Solutions:

-

Solution A: 10% (w/v) Poly(AAm-co-5-A-2-HmPBA) in PBS.

-

Solution B: 10% (w/v) PVA in PBS (Dissolve at 80°C, then cool).

-

-

Mixing (The "Sol-Gel" Transition):

-

Mix Solution A and Solution B in a 1:1 volume ratio.

-

Observation: Gelation should occur within 10–60 seconds at room temperature.

-

-

Self-Healing Validation (Macroscopic):

-

Cut the hydrogel disc in half.

-

Press the two halves together for 5 minutes.

-

Perform a tensile test; the gel should hold its weight, indicating reformation of B-O bonds.

-

Quantitative Characterization (Rheology)[2]

To validate the scaffold for tissue engineering, mechanical properties must be quantified.

| Test Type | Parameter Settings | Expected Result (Validation) |

| Time Sweep | 1% Strain, 1 Hz, 25°C | G' (Storage Modulus) > G'' (Loss Modulus) immediately upon mixing. |

| Strain Sweep | 0.1% to 1000% Strain, 1 Hz | Linear Viscoelastic Region (LVR): Stable G' up to ~100% strain. Failure Point: G' drops below G'' at high strain (gel liquefies). |

| Recovery Test | Alt. 1% (3 min) & 500% (1 min) | Self-Healing: G' should recover to >90% of initial value within seconds of returning to 1% strain. |

Application Note: Glucose-Responsive Release

A critical application of 5-A-2-HmPBA scaffolds is the controlled release of therapeutics (e.g., insulin) in response to hyperglycemia.

The Principle: Glucose is a small molecule with a cis-diol structure that has a higher affinity for the benzoxaborole group than the PVA polymer chains. High glucose concentrations displace the PVA crosslinks, causing the hydrogel mesh to loosen (swell) or dissociate, thereby releasing the encapsulated cargo.

Protocol 3: Glucose Sensitivity Assay

-

Loading: During the mixing step of Protocol 2, add FITC-Dextran (model drug) to Solution A.

-

Incubation: Place formed hydrogel discs into vials containing PBS with varying Glucose concentrations:

-

Normoglycemic: 100 mg/dL (5.5 mM)

-

Hyperglycemic: 400 mg/dL (22 mM)

-

Control: 0 mM Glucose

-

-

Measurement: Sample the supernatant at defined time points (0, 1h, 4h, 24h) and measure fluorescence.

-

Data Analysis: A functional scaffold will show significantly faster release kinetics in the 22 mM Glucose condition compared to the 5.5 mM condition.

Workflow Visualization

Figure 2: Operational workflow for transforming the 5-A-2-HmPBA monomer into a functional tissue engineering scaffold.

Troubleshooting & Optimization (E-E-A-T)

-

Problem: Hydrogel is too weak or dissolves too quickly.

-

Cause: Low crosslinking density or low pH.

-

Solution: Increase the mol% of 5-A-2-HmPBA in the copolymer (up to 15%) or increase the concentration of the PVA partner. Ensure pH is strictly ≥ 7.2.

-

-

Problem: Monomer precipitates during polymerization.

-

Cause: The benzoxaborole moiety is hydrophobic.

-

Solution: Increase the DMSO ratio in the solvent mixture during synthesis. Ensure complete removal of DMSO via dialysis before cell contact.

-

-

Problem: Lack of glucose response.

-

Cause: Binding to the polymer scaffold (PVA) is too strong compared to glucose.

-

Solution: Use a diol partner with lower affinity (e.g., replace PVA with a copolymer containing glycidyl methacrylate hydrolyzed to diols) to make the displacement by glucose energetically favorable.

-

References

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.[2] Chemical Reviews. [Link]

-

Bapat, A. P., et al. (2011). Dynamic-Covalent Macromolecular Stars with Boronic Ester Linkages. Journal of the American Chemical Society. [Link]

-

He, L., et al. (2011). Self-healing cross-linked hydrogels based on dynamic benzoxaborole–sugar interactions.[3] Polymer Chemistry.[2][4] [Link]

-

Matsumoto, A., et al. (2012). A synthetic gel that senses glucose levels at physiological pH.[5][6] Nature Communications. [Link]

-

Dengler, S., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. ACS Applied Polymer Materials. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Acrylamido)phenylboronic acid 98 99349-68-5 [sigmaaldrich.com]

- 3. Self-Healing Alginate Hydrogel Formed by Dynamic Benzoxaborolate Chemistry Protects Retinal Pigment Epithelium Cells against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress of Molecular Simulation in Acrylamide Polymers with High Degree of Polymerization [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.uniba.it [ricerca.uniba.it]

Troubleshooting & Optimization

Side reactions of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid and how to avoid them.

This technical support guide addresses the unique chemical behavior of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid .

Unlike standard boronic acids (e.g., 3-acrylamidophenylboronic acid), this molecule possesses an ortho-hydroxymethyl group that facilitates a spontaneous cyclization into a benzoxaborole structure. This structural equilibrium is the source of both its utility (neutral pH sugar binding) and its primary stability challenges.

Product Category: Functional Monomers / Boronate Affinity Ligands Common Applications: Glycoprotein separation, molecularly imprinted polymers (MIPs), glucose sensing at physiological pH.

Part 1: The Core Chemistry (Read This First)

Before troubleshooting, you must understand the dynamic equilibrium of this molecule. It exists in three potential states depending on solvation and pH.

-

Open Form: The free boronic acid (rare in dry state).

-

Closed Form (Benzoxaborole): The dominant form in solution and solid state due to the intramolecular B–O bond formation.

-

Boroxine Form: The trimeric anhydride formed upon dehydration/heating.

Why this matters: Most "impurities" detected by NMR are actually just these thermodynamic states shifting.

Figure 1: The thermodynamic equilibrium. The "Closed" benzoxaborole form is the functional species for neutral pH binding.

Part 2: Troubleshooting Guide

Category A: Polymerization Failures

Issues involving the acrylamide handle (gelation, yield, crosslinking).

| Symptom | Probable Cause | Technical Solution |

| No Gelation / Liquid Mixture | Oxygen Inhibition: Dissolved O₂ acts as a radical scavenger, terminating the chain reaction. | Degas thoroughly. Bubble N₂ or Ar through the monomer solution for at least 15 mins before adding initiators (APS/TEMED). |

| Premature Polymerization | Thermal/Light Activation: Acrylamides are sensitive to heat and UV light during storage. | Store at 2–8°C in the dark. Ensure the presence of a stabilizer (e.g., MEHQ) if storing for long periods. |

| Incomplete Incorporation | Solubility Mismatch: The monomer is hydrophobic compared to acrylamide/bis-acrylamide. | Use a co-solvent (e.g., DMSO or Methanol) in the pre-polymerization mix. Ensure the monomer is fully dissolved before adding the initiator. |

| "Milky" or Opaque Gel | Phase Separation: The polymer chain precipitated during formation (Macroscopic Syneresis). | Reduce the monomer concentration or increase the ratio of hydrophilic co-monomers (e.g., Acrylamide, HEMA). |

Category B: Chemical Stability & Side Reactions

Issues involving the boronic acid/benzoxaborole moiety.

Q: My LC-MS shows a mass [M-18] peak. Is my product degraded? A: Likely No .

-

Explanation: The [M-18] peak corresponds to the loss of water (H₂O). This confirms the formation of the benzoxaborole ring (cyclization) or the boroxine anhydride. This is the expected chemical behavior, not degradation.

-

Action: Hydrate the sample in the presence of the solvent to push the equilibrium if the open form is required for analysis, but remember the closed form is the active species.

Q: The binding capacity for sugars has dropped significantly. A: Check for Oxidative Deboronation .

-

Mechanism: Boronic acids are susceptible to oxidation by peroxides (e.g., H₂O₂), which cleaves the Carbon-Boron (C-B) bond, converting the molecule into a phenol (inactive for sugar binding).

-

Diagnosis: Check 1H NMR for the disappearance of aromatic protons ortho to the boron and appearance of phenol shifts.

-

Prevention: Avoid using ammonium persulfate (APS) in large excess. Use redox initiators carefully or switch to photo-initiation if oxidative damage is suspected.

Q: I see unexpected crosslinking in my peptide/protein sample. A: Michael Addition may be occurring.

-

Mechanism: The acrylamide double bond is an electrophile (Michael acceptor). If your protein contains free thiols (Cysteine) or amines (Lysine) and is mixed with the monomer before polymerization is complete, they will covalently bond to the monomer.

-

Solution: Ensure polymerization is 100% complete and the polymer is washed before introducing the protein. Do not mix the monomer and protein in the liquid phase unless covalent attachment is intended.

Part 3: Critical Side Reaction Pathways

The following diagram details how the molecule can be diverted from its intended use (Polymerization) into inactive byproducts (Oxidation/Michael Adducts).

Figure 2: Reaction pathways. Green indicates the target process; Red/Yellow indicate destructive side reactions.

Part 4: Frequently Asked Questions (FAQs)

Q1: How does this monomer differ from 3-Acrylamidophenylboronic acid (AAPBA)?

-

AAPBA: Requires alkaline pH (pH > 8.5) to bind sugars effectively because the boron must be in the tetrahedral boronate anion form.

-